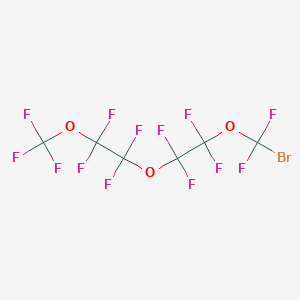

1-Bromoperfluoro-2,5,8-trioxanonane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6BrF13O3/c7-5(16,17)22-3(12,13)1(8,9)21-2(10,11)4(14,15)23-6(18,19)20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQGQPTZDXLRAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(OC(F)(F)F)(F)F)(OC(C(OC(F)(F)Br)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6BrF13O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375113 | |

| Record name | 1-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330562-45-3 | |

| Record name | 1-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 330562-45-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromoperfluoro-2,5,8-trioxanonane: A Versatile Building Block for Advanced Fluorine-19 MRI Probes

Introduction: The Strategic Role of Fluorinated Moieties in Modern Drug Development

In the landscape of contemporary pharmaceutical research, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—have propelled the development of numerous blockbuster drugs. Beyond these well-established benefits, the fluorine-19 (¹⁹F) isotope offers a powerful and non-invasive imaging modality: ¹⁹F Magnetic Resonance Imaging (MRI). Unlike conventional ¹H MRI, which contends with a vast background signal from endogenous protons in biological tissues, ¹⁹F MRI provides a "hot-spot" imaging capability with a virtually non-existent background, enabling the precise tracking of labeled cells, drug delivery systems, and therapeutic agents in vivo.[1]

This guide focuses on a key enabling reagent in the construction of sophisticated ¹⁹F MRI probes: 1-Bromoperfluoro-2,5,8-trioxanonane . With its defined structure, high fluorine content, and reactive handle, this compound serves as a critical building block for researchers and drug development professionals aiming to harness the power of ¹⁹F MRI. This document will provide a comprehensive overview of its properties, a discussion of its synthetic considerations, and a detailed exploration of its application in the design of next-generation diagnostic and theranostic agents.

Physicochemical Properties and Structural Attributes

This compound, identified by the CAS number 330562-45-3 , is a clear, colorless liquid at room temperature.[2] Its perfluorinated structure, punctuated by ether linkages, confers a unique combination of chemical inertness, hydrophobicity, and a high density of chemically equivalent or near-equivalent fluorine atoms—a critical feature for sensitive ¹⁹F MRI detection.

| Property | Value | Source |

| CAS Number | 330562-45-3 | [3][4][5] |

| Molecular Formula | C₆BrF₁₃O₃ | [2][3][4][5] |

| Molecular Weight | ~447 g/mol | [3][4][5] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 100 °C | [4][5] |

| Purity | Typically ≥98% | [2] |

The presence of the terminal bromine atom is the cornerstone of this molecule's utility. This functional group provides a reactive site for a variety of chemical transformations, allowing for its covalent attachment to a wide range of substrates, including peptides, antibodies, nanoparticles, and small-molecule drugs. The ether linkages within the perfluoroalkyl chain enhance its flexibility compared to a simple perfluoroalkane chain of similar length.

Synthesis and Handling Considerations

Synthetic Strategy: A Plausible Retrosynthetic Approach

A plausible synthetic workflow is outlined below. This is a conceptual protocol intended to illustrate the chemical logic rather than serve as a direct experimental procedure.

Causality Behind Experimental Choices:

-

Anionic Oligomerization of HFPO: This is a standard industrial method for producing perfluoropolyethers (PFPEs). The fluoride ion acts as a nucleophile to open the epoxide ring of HFPO, and the resulting alkoxide propagates the polymerization. The chain length can be controlled by reaction conditions.

-

Reduction to Alcohol: The resulting acyl fluoride is a reactive species that can be readily reduced to the corresponding primary alcohol. Sodium borohydride is a common and effective reducing agent for this transformation.

-

Bromination: The conversion of the terminal alcohol to a bromide is a classic functional group transformation. Reagents like phosphorus tribromide (PBr₃) are effective for converting primary alcohols to alkyl bromides.

Safe Handling and Storage

As with all perfluorinated compounds, appropriate safety precautions must be observed. Based on safety data for structurally similar brominated fluorocarbons, this compound is expected to be a skin, eye, and respiratory irritant.

Recommended Safety Protocols:

| Precaution Category | Specific Recommendations |

| Personal Protective Equipment (PPE) | Wear safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. |

| Ventilation | Handle only in a well-ventilated area, preferably within a chemical fume hood. |

| First Aid (Exposure) | Eyes: Immediately flush with plenty of water for at least 15 minutes.[3] Skin: Wash off immediately with soap and plenty of water.[3] Inhalation: Move to fresh air.[3] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and alkali metals.[3] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] |

Application in Drug Development: A Gateway to ¹⁹F MRI-Trackable Therapeutics

The primary application of this compound is as a ¹⁹F MRI reporting tag . Its reactive bromide allows it to be conjugated to molecules of interest, thereby rendering them visible by ¹⁹F MRI.

The Principle of ¹⁹F MRI

¹⁹F MRI operates on the same physical principles as conventional ¹H MRI. However, because the natural abundance of biologically relevant ¹⁹F is negligible, any detected signal is exclusively from an exogenously administered fluorinated agent.[1] This results in images with a very high contrast-to-noise ratio, where the ¹⁹F signal can be overlaid on a standard ¹H anatomical image to provide precise localization. For a signal to be effectively detected, a high local concentration of ¹⁹F nuclei is required, typically in the millimolar range.[1] This necessitates the use of agents with a high number of fluorine atoms, such as perfluorocarbons.[6]

Workflow for Creating a ¹⁹F MRI-Trackable Biologic

The process of using this compound to label a therapeutic agent, such as an antibody or a nanoparticle-based drug delivery system, involves a straightforward bioconjugation strategy.

Protocol Insights and Self-Validation:

-

Functionalization of the ¹⁹F Tag: The C-Br bond can be converted to a more versatile functional group for bioconjugation. For example, reaction with sodium azide can introduce an azide group for "click chemistry," or reaction with a thiol can create a thioether linkage. The success of this step can be validated by ¹⁹F NMR, which will show a characteristic shift in the signal of the CF₂ group adjacent to the functionalized carbon.

-

Conjugation to the Therapeutic: The choice of conjugation chemistry depends on the available functional groups on the therapeutic agent. For proteins and antibodies, lysine residues (via NHS esters) or cysteine residues (via maleimides) are common targets. The efficiency of conjugation must be carefully characterized using techniques like mass spectrometry or HPLC to determine the labeling ratio (number of ¹⁹F tags per therapeutic molecule). This is a critical self-validating step, as an insufficient labeling ratio will result in a weak or undetectable ¹⁹F MRI signal.

-

In Vivo Imaging and Analysis: Once the ¹⁹F-labeled therapeutic is administered, its biodistribution and target accumulation can be monitored non-invasively over time using ¹⁹F MRI.[7] The quantitative nature of the ¹⁹F signal allows for the direct measurement of the agent's concentration in tissues, providing invaluable pharmacokinetic data that is difficult to obtain by other means.[1] This allows researchers to directly visualize whether a drug is reaching its intended target, a cornerstone of effective drug development.

Conclusion and Future Outlook

This compound represents more than just a specialty chemical; it is a key enabler for advanced preclinical and potentially clinical research. Its well-defined structure, high fluorine content, and reactive handle provide a reliable platform for the development of highly sensitive and specific ¹⁹F MRI probes. For researchers in drug development, this translates into the ability to non-invasively track the fate of novel therapeutics, assess target engagement, and optimize delivery strategies with unprecedented clarity. As ¹⁹F MRI technology continues to mature and gain traction, the demand for versatile and efficient building blocks like this compound is poised to grow, paving the way for more informed and efficient development of next-generation medicines.

References

-

Feng, Y., et al. (2022). Fluorinatedrotaxanes as sensitive 19F MRI agents. Science China Chemistry.

-

Stoner, J. C., et al. (1997). A new perfluorocarbon for use in fluorine-19 magnetic resonance imaging and spectroscopy. Magnetic Resonance in Medicine. Retrieved from [Link]

-

Chapelin, F., et al. (2020). How to 19F MRI: applications, technique, and getting started. Journal of Visualized Experiments. Retrieved from [Link]

- Gomes, R. S., et al. (2013).

-

Schwarz, R., et al. (1999). 19F-MRI of perfluorononane as a novel contrast modality for gastrointestinal imaging. Magnetic Resonance in Medicine. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). Perfluoro-2,5,8-trioxanonyl bromide, 98%. Retrieved from [Link]

Sources

- 1. How to 19F MRI: applications, technique, and getting started - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. exfluor.com [exfluor.com]

- 5. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 6. researchgate.net [researchgate.net]

- 7. 19F-MRI of perfluorononane as a novel contrast modality for gastrointestinal imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Bromoperfluoro-2,5,8-trioxanonane: Properties, Applications, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoperfluoro-2,5,8-trioxanonane is a specialized fluorinated organic compound that has garnered interest in various fields of chemical research, including materials science and drug discovery. Its unique structure, combining a perfluorinated carbon chain with ether linkages and a reactive bromide terminal, imparts a distinct set of properties that make it a valuable building block in organic synthesis and a tool in specialized applications like proteomics. This guide provides a comprehensive overview of its molecular characteristics, safety protocols, and known chemical reactivity, with a focus on its utility for researchers and professionals in drug development.

Core Molecular and Physical Properties

This compound is a clear, colorless liquid at room temperature.[1] Its fundamental properties are summarized in the table below. The presence of a highly fluorinated chain significantly influences its physical characteristics, leading to high density and a specific boiling point that is useful for various reaction conditions.

| Property | Value | Reference(s) |

| Molecular Weight | 446.95 g/mol | [2] |

| Molecular Formula | C₆BrF₁₃O₃ | [2] |

| CAS Number | 330562-45-3 | [2] |

| Physical State | Clear, colorless liquid | [1] |

| Boiling Point | 100 °C | [1] |

| Purity (typical) | 98% | [2] |

| Synonyms | Perfluoro-2,5,8-trioxanonyl bromide | [1] |

Chemical Structure and Reactivity

The structure of this compound is characterized by a nine-atom backbone with three oxygen atoms (ethers) interspersed within a perfluorinated carbon chain, terminated by a bromine atom. This structure is depicted in the diagram below.

Figure 2: Generalized catalytic cycle of the Mizoroki-Heck reaction.

The incorporation of the 1-perfluoro-2,5,8-trioxanonane moiety onto an alkene can significantly alter the properties of the resulting molecule, enhancing its lipophilicity and metabolic stability, which are desirable attributes in drug candidates.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions represent another important avenue for the functionalization of perfluoroalkyl bromides. These reactions are particularly useful for forming bonds between the perfluoroalkyl group and various nucleophiles. While specific protocols for this compound are not extensively documented in publicly available literature, the general reactivity of perfluoroalkyl bromides suggests its utility in such transformations. For instance, copper-catalyzed couplings can be employed to introduce perfluoroalkyl groups onto heteroaryl bromides, a common structural motif in pharmaceuticals.

Applications in Research and Development

The unique properties of fluorinated compounds make them valuable in various scientific disciplines.

Drug Discovery and Medicinal Chemistry

The introduction of perfluorinated chains into organic molecules can have a profound impact on their pharmacological properties. The high electronegativity of fluorine can alter the acidity of nearby functional groups, influence molecular conformation, and block sites of metabolism, thereby increasing the half-life of a drug. The ether linkages in this compound can also improve pharmacokinetic properties by increasing flexibility and potentially improving solubility. While this specific molecule is marketed for research use only and not for diagnostic or therapeutic use, it serves as a valuable building block for synthesizing novel drug candidates with these desirable features.

Proteomics and Biomolecule Labeling

Perfluorinated compounds are also utilized in proteomics research. Their hydrophobic and lipophobic nature (fluorous properties) can be exploited for the separation and enrichment of labeled proteins or peptides. Although direct applications of this compound in protein labeling are not widely published, its structure is amenable to derivatization into probes for such purposes. The bromo- functionality can be converted to other reactive groups suitable for bioconjugation.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on general safety data for similar compounds and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.

Hazard Identification:

-

While a specific hazard classification for this compound is not universally established, similar brominated and fluorinated compounds can cause skin and eye irritation. [3]* Inhalation of vapors or mists should be avoided. [3][4] Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood. [5]* Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [5]* Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [4] First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of water. [5]* In case of eye contact: Rinse cautiously with water for several minutes. [4]* If inhaled: Move to fresh air. [4]* If swallowed: Rinse mouth with water. [4]* In all cases of exposure, seek medical attention if symptoms persist. [4]

Experimental Protocol: Hypothetical Mizoroki-Heck Reaction

The following is a representative, hypothetical protocol for a Mizoroki-Heck reaction using a perfluoroalkyl bromide like this compound. This protocol is for illustrative purposes and should be adapted and optimized based on the specific alkene substrate and laboratory conditions.

Objective: To couple this compound with an alkene (e.g., styrene) to form a substituted alkene.

Materials:

-

This compound

-

Alkene (e.g., styrene)

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., PPh₃)

-

Base (e.g., K₂CO₃)

-

Anhydrous solvent (e.g., DMF or acetonitrile)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and phosphine ligand.

-

Add the anhydrous solvent, followed by the base.

-

Stir the mixture for a few minutes to ensure homogeneity.

-

Add the alkene, followed by this compound.

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired substituted alkene.

Figure 3: A representative workflow for a Mizoroki-Heck reaction.

Conclusion

This compound is a valuable reagent for the introduction of a perfluoroalkoxy chain into organic molecules. Its reactivity in palladium- and copper-catalyzed cross-coupling reactions opens up avenues for the synthesis of novel compounds with potentially enhanced pharmacological and material properties. While specific, detailed applications of this particular molecule are still emerging in the scientific literature, its structural features and the known reactivity of the perfluoroalkyl bromide class of compounds suggest significant potential for innovation in drug discovery, proteomics, and materials science. Researchers are encouraged to explore its utility in their specific applications, always adhering to strict safety protocols.

References

-

National Center for Biotechnology Information. (n.d.). Simultaneous Dual Protein Labeling using a Triorthogonal Reagent. Retrieved from [Link]

-

ResearchGate. (2024, October 27). Copper‐Catalyzed Cross Coupling Reaction of Alkyl Bromides with (DMPU)2Zn(Rf)2 Reagent: A Method for the Synthesis of Perfluoroalkylated Compounds. Retrieved from [Link]

-

MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]

-

UMIN PLAZAサービス. (1998, September 14). MSDS Sheet. Retrieved from [Link]

-

PubMed. (2025, December 26). Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. Retrieved from [Link]

-

OUCI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]

-

Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1-Bromoperfluoro-2,5,8-trioxanonane

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to obtain 1-Bromoperfluoro-2,5,8-trioxanonane, a key fluorinated building block in pharmaceutical and materials science research. The synthesis is strategically divided into two core stages: the oligomerization of hexafluoropropylene oxide (HFPO) to generate a perfluoroether acyl fluoride intermediate, followed by its conversion to the target bromoalkane. This document offers detailed, field-proven protocols for both stages, including two distinct and viable methods for the final conversion: a direct halogen exchange and a modified Hunsdiecker reaction. The underlying reaction mechanisms, experimental considerations, and safety protocols are discussed in depth to provide researchers with a robust and reliable guide for the successful synthesis of this important compound.

Introduction and Strategic Overview

This compound, with the chemical structure Br(CF₂CF₂O)₂CF₂CF₂Br, is a valuable fluorinated compound due to its unique combination of properties, including high thermal and chemical stability, and the presence of a reactive bromine terminus. These characteristics make it an important intermediate for the synthesis of fluorinated surfactants, lubricants, and functionalized polymers. In the context of drug development, its perfluorinated backbone can enhance the metabolic stability and lipophilicity of therapeutic agents.

The synthesis of this compound is not a trivial matter and requires a multi-step approach that leverages established principles of organofluorine chemistry. The most logical and industrially relevant synthetic strategy commences with the controlled oligomerization of hexafluoropropylene oxide (HFPO). This foundational step yields a perfluoroether acyl fluoride, which serves as the immediate precursor to our target molecule. The subsequent conversion of the acyl fluoride to the terminal bromide is the critical transformation that completes the synthesis.

This guide will present two well-documented and effective methods for this final conversion, allowing researchers to choose the most suitable approach based on available resources and experimental preferences.

Overall Synthetic Workflow

The synthesis of this compound can be effectively achieved through a two-stage process. The first stage involves the synthesis of the key intermediate, perfluoro-2,5,8-trioxanonanoyl fluoride, via the oligomerization of hexafluoropropylene oxide. The second stage focuses on the conversion of this acyl fluoride to the desired this compound.

Figure 1: Overall two-stage synthetic workflow for this compound.

Stage 1: Synthesis of Perfluoro-2,5,8-trioxanonanoyl Fluoride via HFPO Oligomerization

The oligomerization of hexafluoropropylene oxide is a cornerstone of perfluoroether synthesis.[1] This process involves the ring-opening of the epoxide and subsequent propagation to form a polyether chain. The degree of oligomerization can be controlled by the reaction conditions, particularly the choice of catalyst and solvent.[2]

Reaction Mechanism

The oligomerization is typically initiated by a nucleophile, such as a halide ion (e.g., F⁻ from CsF or KF), which attacks one of the carbon atoms of the epoxide ring of HFPO. This results in a ring-opening and the formation of a perfluoroalkoxide. This alkoxide then acts as a nucleophile, attacking another molecule of HFPO, and the process repeats to build the polyether chain. The reaction is terminated by the elimination of the catalyst or by the introduction of a terminating agent.

Experimental Protocol

Materials:

-

Hexafluoropropylene oxide (HFPO)

-

Cesium fluoride (CsF) or Potassium fluoride (KF), anhydrous

-

Aprotic polar solvent (e.g., diglyme, tetraglyme, acetonitrile)

-

High-pressure reactor equipped with a stirrer, temperature control, and gas inlet

Procedure:

-

Catalyst Preparation: Dry the cesium fluoride or potassium fluoride catalyst under vacuum at high temperature (e.g., 150-200 °C) for several hours to ensure it is anhydrous.

-

Reaction Setup: Charge the high-pressure reactor with the anhydrous catalyst and the aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: Cool the reactor to the desired temperature (typically between -30 °C and 50 °C) and introduce liquid or gaseous HFPO at a controlled rate to maintain the desired pressure.[3]

-

Monitoring: Monitor the reaction progress by observing the pressure drop in the reactor.

-

Work-up: Once the reaction is complete, carefully vent the reactor and separate the product phase from the catalyst and solvent. The crude product is typically a mixture of oligomers.

-

Purification: Fractionally distill the crude product under reduced pressure to isolate the desired perfluoro-2,5,8-trioxanonanoyl fluoride.

| Reactant/Material | Molar Mass ( g/mol ) | Key Properties |

| Hexafluoropropylene oxide | 166.02 | Colorless, odorless gas; toxic |

| Cesium fluoride | 151.90 | White solid; hygroscopic |

| Diglyme | 134.17 | Colorless liquid; high boiling point |

Table 1: Key reactants and materials for HFPO oligomerization.

Stage 2: Conversion of Perfluoro-2,5,8-trioxanonanoyl Fluoride to this compound

This stage presents two robust methods for the conversion of the acyl fluoride intermediate to the final product.

Method A: Direct Halogen Exchange

This method offers a straightforward and high-yielding route for the conversion of perfluoroacyl fluorides to other perfluoroacyl halides.[4]

The reaction proceeds via a nucleophilic acyl substitution where the bromide ion from an anhydrous lithium salt displaces the fluoride ion from the acyl fluoride. The strong interaction between lithium and fluorine drives the reaction to completion.

Materials:

-

Perfluoro-2,5,8-trioxanonanoyl fluoride

-

Anhydrous lithium bromide (LiBr)

-

Aprotic solvent (optional, can be run neat)

Procedure:

-

Reactant Preparation: Ensure the lithium bromide is thoroughly dried under vacuum at elevated temperature.

-

Reaction: Combine the perfluoro-2,5,8-trioxanonanoyl fluoride with a stoichiometric excess of anhydrous lithium bromide in a suitable reaction vessel.

-

Heating: Gently heat the mixture with stirring. The reaction temperature will depend on the specific substrate but is typically in the range of 50-100 °C.

-

Purification: The resulting perfluoro-2,5,8-trioxanonanoyl bromide can be isolated by distillation directly from the reaction mixture. This is then subjected to a decarboxylative bromination, which can often occur in situ or with further heating. For a more controlled process, the isolated acyl bromide can be subjected to the conditions described in the Hunsdiecker reaction (Section 4.2).

Method B: Hunsdiecker Reaction

The Hunsdiecker reaction is a classic method for the decarboxylative halogenation of carboxylic acids.[5][6] This involves the conversion of the carboxylic acid to its silver salt, followed by treatment with bromine.[3][7][8]

The reaction proceeds through a free-radical mechanism. The silver salt of the perfluoroether carboxylic acid reacts with bromine to form an unstable acyl hypobromite intermediate. This intermediate then undergoes homolytic cleavage to form a carboxyl radical, which rapidly loses carbon dioxide to generate a perfluoroalkyl radical. This radical then abstracts a bromine atom from another acyl hypobromite molecule or a bromine molecule to form the final product and propagate the radical chain.

Figure 2: Simplified mechanism of the Hunsdiecker reaction.

Step 1: Hydrolysis of Acyl Fluoride

-

Carefully add the perfluoro-2,5,8-trioxanonanoyl fluoride to a stoichiometric amount of water with vigorous stirring. The hydrolysis can be catalyzed by the addition of a small amount of a suitable base.

-

Extract the resulting perfluoro-2,5,8-trioxanonoic acid with a suitable organic solvent and dry the organic layer.

-

Remove the solvent under reduced pressure to obtain the crude carboxylic acid.

Step 2: Formation of the Silver Salt

-

Dissolve the crude carboxylic acid in a suitable solvent (e.g., water or ethanol).

-

Add a stoichiometric amount of silver oxide (Ag₂O) or a solution of silver nitrate (AgNO₃) followed by a base (e.g., NaOH) to precipitate the silver salt.

-

Collect the silver salt by filtration, wash it with water and then a volatile organic solvent (e.g., acetone), and dry it thoroughly under vacuum in the absence of light.

Step 3: Decarboxylative Bromination

-

Suspend the dry silver salt in an inert solvent such as carbon tetrachloride or a perfluorinated solvent.

-

Slowly add a stoichiometric amount of bromine to the suspension with stirring. The reaction is often initiated by gentle heating or photochemically.

-

After the reaction is complete (indicated by the disappearance of the bromine color and the formation of silver bromide precipitate), filter off the silver bromide.

-

Wash the filtrate with a solution of sodium thiosulfate to remove any unreacted bromine, then with water, and finally dry it over an anhydrous drying agent (e.g., MgSO₄).

-

Purify the final product, this compound, by fractional distillation under reduced pressure.

| Method | Key Reagents | Reaction Conditions | Advantages | Disadvantages |

| A: Direct Halogen Exchange | Anhydrous LiBr | 50-100 °C | Fewer steps, high yield | Requires strictly anhydrous conditions |

| B: Hunsdiecker Reaction | Ag₂O, Br₂ | Mild, often photochemical | Well-established, reliable | Multi-step, use of expensive silver salts, light-sensitive intermediates |

Table 2: Comparison of the two proposed methods for the final conversion step.

Safety and Handling

-

Hexafluoropropylene oxide (HFPO): This is a toxic gas and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection.

-

Bromine: Bromine is a highly corrosive and toxic liquid. It should be handled with extreme care in a fume hood, and appropriate PPE, including gloves and eye protection, is essential.

-

Anhydrous Reagents: The use of anhydrous reagents like lithium bromide and cesium fluoride requires careful handling to prevent exposure to moisture, which can significantly impact reaction yields.

-

Pressure Reactions: The oligomerization of HFPO is conducted under pressure and requires a properly rated and maintained high-pressure reactor.

Purification and Characterization

The final product, this compound, is typically a clear, colorless liquid.[9] Purification is best achieved by fractional distillation under reduced pressure. The identity and purity of the compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly useful for confirming the structure of fluorinated compounds.

-

Infrared (IR) Spectroscopy: To identify the characteristic C-F and C-O stretching vibrations.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Conclusion

The synthesis of this compound is a challenging yet achievable process for researchers with experience in organofluorine chemistry. The two-stage approach outlined in this guide, beginning with the oligomerization of HFPO and followed by either a direct halogen exchange or a Hunsdiecker reaction, provides reliable pathways to this valuable compound. Careful attention to experimental detail, particularly the handling of hazardous and moisture-sensitive reagents, is paramount for a successful and safe synthesis.

References

-

Facile conversion of perfluoroacyl fluorides into other acyl halides. RSC Publishing. [Link]

-

Fluorodecarboxylation for the Synthesis of Trifluoromethyl Aryl Ethers. Request PDF. [Link]

-

Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. PMC. [Link]

-

Replacement of the carboxylic acid function with fluorine. ResearchGate. [Link]

-

Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. NIH. [Link]

-

Perfluoroalkyl carboxylic acids. Wikipedia. [Link]

-

Hunsdiecker reaction. Wikipedia. [Link]

-

Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. ACS Publications. [Link]

-

Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. NIH. [Link]

-

Hunsdiecker Reaction. YouTube. [Link]

-

Hunsdiecker reaction. Sciencemadness Wiki. [Link]

-

Hunsdiecker reaction. L.S.College, Muzaffarpur. [Link]

-

Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. PubMed Central. [Link]

- US Patent for Process for converting perfluorinated esters to perfluorinated acyl fluorides and/or ketones.

-

A new method for the preparation of perfluorocarboxylic acids. Semantic Scholar. [Link]

Sources

- 1. Perfluoroalkyl carboxylic acids - Wikipedia [en.wikipedia.org]

- 2. US5466877A - Process for converting perfluorinated esters to perfluorinated acyl fluorides and/or ketones - Google Patents [patents.google.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Facile conversion of perfluoroacyl fluorides into other acyl halides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Hunsdiecker reaction - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

- 8. Hunsdiecker reaction - Sciencemadness Wiki [sciencemadness.org]

- 9. consult.defra.gov.uk [consult.defra.gov.uk]

Navigating the Challenges of Perfluorinated Compound Formulation: A Technical Guide to the Solubility of 1-Bromoperfluoro-2,5,8-trioxanonane in Organic Solvents

Foreword: Understanding the Unique Solubility Profile of Perfluorinated Compounds

Unveiling 1-Bromoperfluoro-2,5,8-trioxanonane: A Compound of Interest

This compound is a clear, colorless liquid with the molecular formula C₆BrF₁₃O₃ and a molecular weight of approximately 447 g/mol .[1][2][3] Its structure, characterized by a carbon backbone saturated with fluorine atoms and interspersed with ether linkages, imparts high chemical and thermal stability.[4] However, these same properties are responsible for its often-elusive solubility behavior in traditional organic solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₆BrF₁₃O₃ | [1][2][3] |

| Molecular Weight | ~447 g/mol | [1][2][3] |

| Appearance | Clear, colorless liquid | [1] |

| Boiling Point | 100 °C | [2] |

The Fluorine Factor: A Paradigm Shift in Solubility Principles

The fundamental principle of "like dissolves like" governs solubility. However, the introduction of extensive fluorination, as seen in this compound, creates a distinct class of compounds with solubility characteristics that often defy conventional wisdom.

Perfluoropolyethers (PFPEs), the family to which our compound of interest belongs, are known for their general immiscibility with many common organic solvents.[4] This is due to the weak van der Waals forces between the highly electronegative fluorine atoms and the hydrogen or carbon atoms of hydrocarbon-based solvents. Consequently, predicting the solubility of this compound requires a shift in perspective towards solvents with similar physicochemical properties.

Promising Solvent Classes:

-

Fluorinated Solvents: The most promising candidates for dissolving perfluorinated compounds are other fluorinated solvents. Hydrofluoroethers (HFEs) and perfluorocarbons (PFCs) are more likely to interact favorably with the perfluoroalkyl chains of the solute.

-

Select Ethers: Interestingly, some organic ethers, despite their polarity, have shown miscibility with perfluorocarbons. This miscibility is influenced by the ether's size, shape, and polarity, suggesting that smaller, more compact cyclic ethers like tetrahydrofuran (THF) or dioxane might be more effective than their linear counterparts.[5][6]

A Visual Approach to Solvent Selection:

Caption: Logical flow for selecting potential solvents for this compound.

Enhancing Solubility: The Role of Solubilizers

Even within the realm of fluorinated solvents, the solubility of highly functionalized PFPEs can be limited.[5][6] In such cases, the addition of a solubilizing agent, or "co-solvent," can dramatically improve solubility.

Research has shown that the addition of small amounts of certain alcohols or cyclic ethers to a fluorinated solvent can disrupt the intermolecular forces that lead to poor solubility, thereby enhancing the dissolution of the PFPE.[5][6]

Effective Solubilizers:

-

Alcohols: Methanol, ethanol, and isopropanol have been demonstrated to be effective.

-

Cyclic Ethers: Tetrahydrofuran (THF) and dioxane are also viable options.

This approach is particularly valuable when working with fluorinated solvents as the primary medium for reactions or formulations involving PFPEs.

A Rigorous Protocol for Determining Solubility

Given the absence of readily available solubility data, an empirical determination is necessary. The "shake-flask" method is a well-established and reliable technique for determining the equilibrium solubility of a compound in a given solvent, especially for sparingly soluble substances.[7][8]

Experimental Workflow:

Caption: Step-by-step workflow for the experimental determination of solubility.

Detailed Step-by-Step Methodology:

-

Solvent Selection and Preparation:

-

Choose a range of potential solvents based on the principles outlined in Section 2. It is advisable to include at least one fluorinated solvent, one specialty ether, and for comparison, a conventional organic solvent.

-

Ensure all solvents are of high purity to avoid interferences in the analytical stage.

-

-

Addition of Excess Solute:

-

To a series of vials, add a known volume of each selected solvent.

-

Add an excess amount of this compound to each vial. The presence of undissolved solute at the end of the experiment is crucial to ensure that the solution is saturated.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator. Temperature control is critical as solubility is temperature-dependent. A standard temperature of 25 °C is often used.

-

Agitate the samples for a sufficient period to reach equilibrium. For sparingly soluble compounds, this can range from 24 to 72 hours. It is recommended to perform a time-course study to determine the point at which the concentration of the dissolved solute no longer increases.

-

-

Phase Separation:

-

Once equilibrium is reached, it is essential to separate the undissolved solute from the saturated solution.

-

Centrifugation at a high speed is an effective method to pellet the excess solid.

-

Alternatively, filtration using a chemically inert syringe filter (e.g., PTFE) can be employed. Care must be taken to avoid any loss of solvent due to evaporation during this step.

-

-

Sample Extraction and Dilution:

-

Carefully extract a known volume of the clear supernatant from each vial.

-

Dilute the sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

-

Quantitative Analysis:

-

The concentration of this compound in the diluted samples can be determined using a suitable analytical technique. Given its volatility, Gas Chromatography (GC) with an appropriate detector (e.g., Electron Capture Detector - ECD, or Mass Spectrometry - MS) is a likely candidate. High-Performance Liquid Chromatography (HPLC) could also be used depending on the compound's chromophoric properties.

-

A calibration curve must be generated using standards of known concentrations of this compound to ensure accurate quantification.

-

-

Consideration of Compound Stability:

-

It is crucial to be aware that some per- and polyfluoroalkyl substances can degrade in certain polar aprotic solvents like acetonitrile, acetone, and dimethyl sulfoxide (DMSO).[9] This degradation can be time and temperature-dependent.

-

Therefore, it is advisable to perform a stability study in parallel with the solubility determination, especially if using such solvents. This can be done by monitoring the concentration of the compound in a solution of known concentration over the same period as the solubility experiment.

-

Data Presentation: Clarity and Comparability

The results of your solubility studies should be presented in a clear and organized manner to allow for easy comparison and interpretation. A tabular format is highly recommended.

Example Solubility Data Table:

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis | Notes |

| Perfluorohexane | 25 | [Experimental Value] | [Calculated Value] | GC-MS | Clear, single phase |

| Tetrahydrofuran | 25 | [Experimental Value] | [Calculated Value] | GC-MS | |

| Toluene | 25 | [Experimental Value] | [Calculated Value] | GC-MS | Immiscible, two phases observed |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] | GC-MS | Potential for degradation |

Conclusion: A Path Forward for Formulation

The solubility of this compound in organic solvents presents a significant, yet surmountable, challenge. By moving beyond conventional solvent systems and embracing a methodical, empirical approach, researchers can gain the critical data needed for successful formulation. Understanding the unique nature of perfluorinated compounds, leveraging strategies for solubility enhancement, and adhering to a rigorous experimental protocol will pave the way for the effective application of this and other novel fluorinated molecules in drug development and beyond.

References

-

Solubility of perfluorinated polyethers in fluorinated solvents - Eureka | Patsnap. [Link]

- US20050090408A1 - Solubility of perfluorinated polyethers in fluorinated solvents - Google P

-

Synthesis Report on Understanding Perfluoropolyethers (PFPEs) and Their Life Cycle - OECD. [Link]

-

Experimental study of fluorite solubility in acidic solutions as a method for boron fluoride complexes studying - ResearchGate. [Link]

-

Octane, 1-bromo-8-fluoro- | C8H16BrF | CID 11625 - PubChem. [Link]

-

Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs | JACS Au. [Link]

-

3 - SAFETY DATA SHEET. [Link]

-

PFOS solubility in different organic solvents (a) and alcoholic... - ResearchGate. [Link]

-

Experimental study on binary (solid + liquid) equilibrium and solubility analysis of N-fluorobenzenesulfonimide in 16 o… - OUCI. [Link]

-

Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC - NIH. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. [Link]

Sources

- 1. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 2. connectsci.au [connectsci.au]

- 3. High H2 Solubility of Perfluorocarbon Solvents and Their Use in Reversible Polarization Transfer from para-Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Properties of perfluorocarbon solvents | Petr Beier Group [beier.group.uochb.cz]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Formation of volatile chlorinated and brominated products during low temperature thermal decomposition of the representative PFAS perfluorohexane sulfonate (PFHxS) in the presence of NaCl and NaBr - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Thermal Stability of 1-Bromoperfluoro-2,5,8-trioxanonane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the thermal stability of 1-Bromoperfluoro-2,5,8-trioxanonane (C₆BrF₁₃O₃). As a molecule of interest in various advanced applications, including pharmaceuticals and material science, a thorough understanding of its behavior under thermal stress is critical for ensuring safety, predicting shelf-life, and defining processing parameters. This document synthesizes established principles of per- and polyfluoroalkyl substance (PFAS) chemistry with proven analytical methodologies to offer a predictive and practical framework for researchers.

Introduction: The Significance of Thermal Stability in Fluorinated Compounds

Per- and polyfluorinated substances are renowned for their chemical inertness and thermal resistance, properties imparted by the formidable strength of the carbon-fluorine bond. However, the introduction of heteroatoms, such as oxygen in an ether linkage and a bromine terminus, can introduce vulnerabilities that influence the molecule's ultimate thermal stability. For this compound, these structural features are paramount. The ether bonds, in particular, are known to weaken the molecule compared to their perfluoroalkane counterparts.[1][2] This guide will dissect the anticipated thermal decomposition pathways and provide a robust experimental protocol for their empirical validation.

Predicted Thermal Decomposition Profile

It is anticipated that the thermal decomposition of this compound will initiate at temperatures lower than similarly sized perfluoroalkanes due to the presence of the ether linkages. The C-O bonds are generally weaker than the C-C and C-F bonds in the perfluorinated backbone.[3] Consequently, initial bond scission is likely to occur at or adjacent to these ether oxygens. The presence of the C-Br bond also introduces a potential initiation site, as it is significantly weaker than the C-F bond.

Key Predicted Decomposition Events:

-

Initial Onset of Decomposition: Expected to be in the range of 200-350°C. Perfluoroalkyl ether carboxylic acids have been shown to be less thermally stable than their perfluoroalkyl carboxylic acid (PFCA) counterparts.[2]

-

Primary Decomposition Products: The initial fragmentation is likely to yield a cascade of smaller perfluorinated radicals and molecules.

-

Secondary Reactions: These highly reactive radical species can recombine to form a complex mixture of byproducts.[3]

-

Mineralization at Higher Temperatures: At significantly higher temperatures (>600-700°C), more complete breakdown into inorganic species such as hydrogen fluoride (HF), carbonyl fluoride (COF₂), and bromine-containing species is expected.[2]

Experimental Protocol: Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)

To empirically determine the thermal stability and identify the evolved decomposition products, a coupled Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR) system is the methodology of choice.[4][5] TGA provides precise quantitative data on mass loss as a function of temperature, while the FTIR analyzer identifies the chemical structure of the evolved gases in real-time.

Materials and Instrumentation

-

Sample: this compound, 98% purity.[6]

-

TGA: A high-precision thermogravimetric analyzer capable of a heating rate of at least 10°C/min up to 1000°C.

-

FTIR: A rapid-scanning FTIR spectrometer equipped with a heated gas cell and transfer line (heated to ~200°C to prevent condensation of decomposition products).[5]

-

Purge Gas: High-purity nitrogen (for pyrolysis studies) and air or oxygen (for oxidative decomposition studies).

Step-by-Step Experimental Workflow

-

Sample Preparation: Tare a ceramic or platinum TGA pan. Accurately weigh 5-10 mg of this compound into the pan.

-

Instrument Setup:

-

Install the pan into the TGA furnace.

-

Ensure the TGA is hermetically sealed and connected to the FTIR transfer line.

-

Purge the system with the selected gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to establish an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 900°C at a constant rate of 10°C/min. This controlled heating rate ensures thermal equilibrium and allows for the clear resolution of decomposition events.

-

-

Data Acquisition:

-

Simultaneously record the sample mass (TGA), its first derivative (DTG), and the FTIR spectra of the evolved gases.

-

FTIR spectra should be collected continuously throughout the experiment (e.g., 1 scan every 10 seconds).

-

Data Analysis and Interpretation

-

TGA Curve: The percentage of weight loss versus temperature will indicate the onset temperature of decomposition (Tₒ), the temperature of maximum decomposition rate (Tₘₐₓ, from the DTG peak), and the final residual mass.

-

FTIR Spectra: The collected FTIR spectra will be analyzed to identify the gaseous decomposition products. Characteristic absorption bands for species like CO₂, CO, COF₂, HF, and various perfluorocarbons will be monitored.

Predicted Data Summary

The following table summarizes the anticipated results from the TGA-FTIR analysis of this compound.

| Parameter | Predicted Value/Observation | Rationale |

| Onset of Decomposition (Tₒ) | 200 - 350 °C | Ether linkages are known to decrease the thermal stability of fluoropolymers.[1][2] |

| Temperature of Max. Decomposition Rate (Tₘₐₓ) | 350 - 500 °C | This represents the temperature at which the primary fragmentation of the molecule is most rapid. |

| Primary Gaseous Products (Pyrolysis) | C₂F₄, C₃F₆, COF₂, perfluorinated radicals | Cleavage at the C-O and C-C bonds is expected to generate smaller perfluorinated fragments.[1][7] |

| Gaseous Products (Oxidative Atmosphere) | CO₂, COF₂, HF, Br₂/HBr | The presence of oxygen will facilitate more complete combustion to inorganic acid gases and oxides.[8] |

| Residual Mass at 900°C | < 2% | At high temperatures, near-complete volatilization of the compound and its decomposition products is expected. |

Mechanistic Insights and Visualization

The thermal decomposition is predicted to proceed via a radical chain mechanism. The initiation step is the homolytic cleavage of the weakest bond in the molecule. Subsequent propagation steps will involve the fragmentation of these initial radicals, and termination will occur through recombination.

Proposed Decomposition Pathway

The following diagram illustrates the proposed initial steps in the thermal decomposition of this compound under inert conditions.

Caption: Proposed initial decomposition steps via C-O bond cleavage.

Experimental Workflow Diagram

The following diagram outlines the TGA-FTIR experimental workflow.

Caption: TGA-FTIR experimental workflow for thermal stability analysis.

Safety and Handling Precautions

Given the potential for the release of hazardous gases such as HF and COF₂ upon decomposition, all thermal experiments must be conducted in a well-ventilated area, preferably within a fume hood. Personnel should wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and acid-resistant gloves. Although specific toxicity data for this compound is limited, related compounds like 1-Bromoperfluorononane are classified as skin and eye irritants and may cause respiratory irritation.[9] Therefore, caution should be exercised to avoid inhalation and direct contact.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability of this compound. By leveraging knowledge of similar fluorinated ethers, a predictive model for its decomposition behavior has been established. The detailed TGA-FTIR protocol offers a robust and reliable method for empirical verification. The insights gained from such studies are invaluable for the safe and effective application of this compound in research and development.

References

-

Krishnamurthy, V. M., & Milam, B. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology, 56(9), 5366–5384. [Link]

-

Xiao, X., Ulrich, B. A., Chen, B., & Higgins, C. P. (2017). Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon. Environmental Science & Technology Letters, 4(8), 336–341. [Link]

-

Singh, R. K., Multari, N., Nau-Hix, C., Woodard, S., Nickelsen, M., & Mededovic, S. (2019). Breakdown Products from Perfluorinated Alkyl Substances (PFAS) Degradation in a Plasma-Based Water Treatment Process. Environmental Science & Technology, 53(15), 9013–9022. [Link]

- Wang, F., & Shih, K. (2025).

-

Yao, Y., Huang, J., & Shih, K. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 57(16), 6543–6552. [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) overlay of fluorinated and nonfluorinated polyether-segmented urethane copolymers with no nAl/PFPE loading. [Link]

-

EAG Laboratories. (n.d.). Thermogravimetric Analysis – TGA–FTIR. [Link]

-

EAG Laboratories. (n.d.). Thermogravimetric Analysis – Fourier Transfer Infrared Spectroscopy (TGA–FTIR) Services. [Link]

-

Altarawneh, M., & Dlugogorski, B. Z. (2014). Thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant. Environmental Science & Technology, 48(24), 14335–14343. [Link]

-

Henne, A. L., & Smook, M. A. (1950). Fluorinated Ethers. Journal of the American Chemical Society, 72(10), 4378–4380. [Link]

-

Liu, Z., Zhang, Y., Zhou, C., Peng, Y., & Liu, Z. (2018). Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures. RSC Advances, 8(2), 793–800. [Link]

-

Lasee, S., Wu, Y., Kerstetter, T., & Hsieh, M. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental Science & Technology, 57(16), 6553–6561. [Link]

-

Altarawneh, M., & Dlugogorski, B. Z. (2014). Thermal Decomposition of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), a Novel Brominated Flame Retardant. Environmental Science & Technology, 48(24), 14335–14343. [Link]

-

Le, H. M., Chavez, D. E., & L. A. P. (2023). New thermal decomposition pathway for TATB. Scientific Reports, 13(1), 21128. [Link]

-

Le, H. M., Chavez, D. E., & L. A. P. (2023). New thermal decomposition pathway for TATB. Scientific Reports, 13(1), 21128. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pfascentral.org [pfascentral.org]

- 3. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermogravimetric Analysis - TGA–FTIR [eag.com]

- 5. eag.com [eag.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. books.rsc.org [books.rsc.org]

- 8. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Reactivity of 1-Bromoperfluoro-2,5,8-trioxanonane with Nucleophiles

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 1-bromoperfluoro-2,5,8-trioxanonane with a range of common nucleophiles. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes established principles of perfluoroalkyl halide chemistry to predict and explain its reactivity profile. The guide delves into the mechanistic underpinnings of these reactions, offers insights into experimental design, and provides detailed, field-proven protocols applicable to the study of this and similar perfluorinated compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize the unique chemical properties of this compound in their work.

Introduction: The Unique Landscape of Perfluoroalkyl Chemistry

Perfluorinated compounds occupy a unique chemical space, offering properties such as high thermal stability, chemical inertness, and unique electronic characteristics. This compound, with its perfluorinated backbone and terminal bromine atom, is a versatile building block for the introduction of perfluoroether moieties into a variety of molecular scaffolds. The presence of ether linkages within the chain imparts a degree of flexibility and can influence solubility, making it an attractive synthon in materials science and medicinal chemistry.

Understanding the reactivity of the C-Br bond in the presence of the strongly electron-withdrawing perfluoroalkyl chain is paramount to its successful application. This guide will explore the nuances of nucleophilic substitution at the terminal carbon of this molecule.

Core Principles of Reactivity

The reactivity of this compound is dominated by the profound electron-withdrawing inductive effect of the fluorine atoms. This effect polarizes the C-Br bond, rendering the carbon atom highly electrophilic and susceptible to nucleophilic attack. However, the high strength of the C-F bonds and the overall steric bulk of the perfluoroalkyl chain also play crucial roles in dictating the reaction pathways.

Mechanistic Considerations: A Predominantly SN2 Pathway

Given the primary nature of the carbon bearing the bromine atom, nucleophilic substitution reactions on this compound are expected to proceed predominantly through a bimolecular nucleophilic substitution (SN2) mechanism.[1] The SN1 pathway is highly disfavored due to the extreme instability of the resulting primary perfluoroalkyl carbocation.

The key features of this mechanism are:

-

Concerted Process: The attack of the nucleophile and the departure of the bromide leaving group occur in a single, concerted step.[1]

-

Backside Attack: The nucleophile attacks the electrophilic carbon from the side opposite to the bromine atom. This leads to an inversion of stereochemistry if the carbon were chiral (which is not the case for the terminal CF₂Br group).

-

Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[1]

Reactivity with Common Nucleophiles: A Predictive Overview

The success of a nucleophilic substitution reaction with this compound will be highly dependent on the nature of the nucleophile.

Nitrogen Nucleophiles

Primary and secondary amines are generally effective nucleophiles for reaction with perfluoroalkyl bromides.[2] The reaction with amines is expected to proceed smoothly to yield the corresponding perfluoroalkylated amines.

-

Expected Reactivity: Good to excellent.

-

Key Considerations:

-

Basicity: A non-nucleophilic base may be required to scavenge the HBr generated during the reaction, especially when using primary or secondary amines.

-

Steric Hindrance: Highly hindered amines may exhibit slower reaction rates.

-

Oxygen Nucleophiles

Alkoxides and phenoxides are potent oxygen nucleophiles that can readily displace the bromide.[3] These reactions are fundamental for the synthesis of perfluoroalkyl ethers.

-

Expected Reactivity: Good to excellent.

-

Key Considerations:

-

Solvent: Aprotic polar solvents such as DMF or DMSO are generally preferred to solvate the alkoxide and enhance its nucleophilicity.

-

Counter-ion: The choice of counter-ion (e.g., Na⁺, K⁺) can influence the reaction rate.

-

Sulfur Nucleophiles

Thiols and their corresponding thiolates are excellent "soft" nucleophiles and are expected to react efficiently with the "soft" electrophilic carbon of the C-Br bond.[4] This provides a reliable route to perfluoroalkyl thioethers.

-

Expected Reactivity: Excellent.

-

Key Considerations:

-

Thiol vs. Thiolate: Thiolates are significantly more nucleophilic than their corresponding thiols. In-situ generation of the thiolate with a suitable base is a common strategy.

-

Carbon Nucleophiles

The reactivity with carbon nucleophiles, such as Grignard reagents or organolithiums, is more complex. While direct SN2 displacement is possible, side reactions such as metal-halogen exchange can be competitive.

-

Expected Reactivity: Variable, with potential for side reactions.

-

Key Considerations:

-

Temperature: Low temperatures are often crucial to suppress side reactions.

-

Reagent Choice: The nature of the organometallic reagent can significantly impact the outcome.

-

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for investigating the reactivity of this compound. Optimization of reaction conditions is highly recommended for each specific nucleophile.

General Reaction Setup

Materials:

-

This compound

-

Nucleophile of choice

-

Anhydrous solvent (e.g., DMF, THF, Acetonitrile)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware

Procedure:

-

To a dry, inert gas-flushed round-bottom flask, add the nucleophile and the anhydrous solvent.

-

If the nucleophile is a solid, ensure it is fully dissolved. If a base is required, add it at this stage.

-

Add this compound dropwise to the solution at the desired reaction temperature (e.g., room temperature or elevated).

-

Stir the reaction mixture under an inert atmosphere and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS, or ¹⁹F NMR).

-

Upon completion, quench the reaction with an appropriate aqueous solution (e.g., water, saturated ammonium chloride).

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product by an appropriate method (e.g., column chromatography, distillation).

Data Presentation: A Comparative Overview

The following table provides a predictive summary of reaction conditions and expected outcomes for various nucleophiles with this compound, based on general principles of perfluoroalkyl halide reactivity.

| Nucleophile Class | Example Nucleophile | Typical Solvent | Base (if required) | Expected Product | Predicted Yield Range |

| Nitrogen | Diethylamine | Acetonitrile | K₂CO₃ | N,N-Diethyl-perfluoro-2,5,8-trioxanonan-1-amine | 70-95% |

| Oxygen | Sodium methoxide | Methanol/THF | N/A | 1-Methoxyperfluoro-2,5,8-trioxanonane | 80-98% |

| Sulfur | Sodium thiophenoxide | DMF | N/A | 1-(Phenylthio)perfluoro-2,5,8-trioxanonane | 85-99% |

| Carbon | Phenylmagnesium bromide | THF | N/A | 1-Phenylperfluoro-2,5,8-trioxanonane | 30-60% (side products likely) |

Conclusion and Future Outlook

This compound is a valuable synthetic intermediate with a predictable, yet nuanced, reactivity profile. Its reactions with a wide array of nucleophiles are expected to proceed efficiently via an SN2 mechanism, providing access to a diverse range of perfluoroether-containing molecules. The insights and protocols presented in this guide offer a solid foundation for researchers to explore the full potential of this versatile building block in their synthetic endeavors. Further experimental studies are warranted to fully elucidate the kinetics and substrate scope of these reactions, which will undoubtedly expand the applications of this and related perfluorinated compounds in advanced materials and pharmaceuticals.

References

-

Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. (URL: [Link])

-

Kinetics of Nucleophilic Substitution Reactions. (URL: [Link])

-

Reactions with Nitrogen Nucleophiles. (URL: [Link])

-

Reactions of some perfluoroolefins with S-containing nucleophiles. (URL: [Link])

Sources

Methodological & Application

The Versatile Reagent: 1-Bromoperfluoro-2,5,8-trioxanonane for Advanced Perfluoroalkylation

Introduction: A Gateway to Novel Fluorinated Molecules

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design.[1][2] The introduction of perfluoroalkyl groups can dramatically alter the physicochemical and biological properties of a molecule, enhancing metabolic stability, lipophilicity, and binding affinity.[3][4] Among the diverse array of fluorinated reagents, 1-Bromoperfluoro-2,5,8-trioxanonane emerges as a valuable tool for introducing a unique perfluoroalkoxy chain. This guide provides an in-depth exploration of this reagent, offering detailed protocols and expert insights for its application in perfluoroalkylation reactions.

The presence of ether linkages within the perfluoroalkyl chain of this compound imparts flexibility and modified polarity compared to simple perfluoroalkyl groups. These characteristics can be leveraged to fine-tune the properties of target molecules, making this reagent particularly attractive for the synthesis of novel pharmaceuticals and advanced materials.[5]

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is paramount for its safe and effective use.

| Property | Value | Reference |

| CAS Number | 330562-45-3 | [6] |

| Molecular Formula | C₆BrF₁₃O₃ | |

| Molecular Weight | 446.95 g/mol | |

| Appearance | Clear, colorless liquid | |

| Boiling Point | 100 °C | [6] |

| Purity | ≥98% |

Safety and Handling Precautions:

Working with fluorinated reagents necessitates stringent safety protocols.[1][7]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local regulations for halogenated organic compounds.

Mechanism of Perfluoroalkylation: A Radical Pathway

The primary utility of this compound lies in its ability to generate the perfluoro-2,5,8-trioxanonyl radical. This is typically achieved through homolytic cleavage of the carbon-bromine bond, which is weaker than a carbon-iodine bond in similar structures.[8] This radical can then engage in a variety of transformations, most notably addition to unsaturated systems like alkenes and alkynes.

The general mechanism for the radical addition to an alkene is a chain reaction involving three key stages: initiation, propagation, and termination.

Figure 1: General mechanism of radical perfluoroalkylation.

Representative Protocol: Radical Addition to an Alkene

Materials:

-

This compound

-

Alkene substrate

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN)

-

Anhydrous, deoxygenated solvent (e.g., toluene or acetonitrile)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the alkene substrate (1.0 eq) and the chosen solvent.

-

Reagent Addition: Add this compound (1.2 eq) to the flask via syringe.

-

Initiator Addition: Add the radical initiator, AIBN (0.1 eq), to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C. The optimal temperature will depend on the decomposition temperature of the initiator.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Radical reactions are sensitive to oxygen, which can act as a radical scavenger and lead to unwanted side products.

-

Excess of Bromo-reagent: Using a slight excess of the perfluoroalkylating agent helps to ensure complete consumption of the alkene substrate.

-

Choice of Initiator: AIBN is a common choice as it decomposes at a convenient rate at temperatures that are generally non-destructive to organic molecules.

-

Solvent: Anhydrous and deoxygenated solvents are crucial to prevent quenching of the radical intermediates.

Applications in Drug Development and Materials Science

The incorporation of the perfluoro-2,5,8-trioxanonyl moiety can be particularly advantageous in several areas:

-

Medicinal Chemistry: The flexible ether-containing chain can influence the conformation of a drug molecule, potentially improving its binding to a biological target.[1][7] Furthermore, the high metabolic stability of the C-F bond can prolong the half-life of a drug.[3]

-

Materials Science: Perfluoroalkoxy alkanes are known for their excellent chemical resistance, thermal stability, and low surface energy.[4][7] Introducing this moiety into polymers or onto surfaces can create materials with enhanced durability, hydrophobicity, and oleophobicity, suitable for applications in coatings, seals, and advanced textiles.[5]

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low Conversion | Inefficient radical initiation. | Increase the amount of initiator or use an initiator with a lower decomposition temperature. Ensure the reaction temperature is appropriate for the chosen initiator. |

| Presence of radical inhibitors. | Ensure the solvent is thoroughly deoxygenated and the reaction is maintained under a strict inert atmosphere. | |

| Formation of Side Products | Radical-radical coupling. | Use a higher dilution of the reaction mixture to favor the intramolecular addition over intermolecular coupling. |

| Reaction with solvent. | Choose a solvent that is less susceptible to hydrogen abstraction by radicals (e.g., t-butanol). |

Conclusion

This compound is a promising reagent for the introduction of a unique perfluoroalkoxy chain into organic molecules. Its utility in radical reactions opens up avenues for the synthesis of novel compounds with tailored properties for applications in drug discovery and materials science. While specific published protocols are limited, the principles of radical chemistry provide a solid foundation for the development of effective synthetic procedures. Further exploration of this reagent's reactivity is warranted to fully unlock its potential in creating next-generation fluorinated molecules.

References

-

American Chemical Society. (n.d.). Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

-

Nagwa. (2021, September 16). Comparing the Reactivities of Halogens in Alkane Substitution Reactions. Retrieved from [Link]

- Davies A-level Chemistry. (2020, May 4). 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes [Video]. YouTube.

- U.S. Food and Drug Administration. (2025, September 23).

-

Master Organic Chemistry. (2025, July 7). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Retrieved from [Link]

- ChemHelp ASAP. (2020, January 2). radical addition of HBr to alkenes [Video]. YouTube.

- Postigo, A. (2017). Iodine(III) Reagents in Radical Chemistry. Accounts of Chemical Research, 50(7), 1735-1745.

- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2017). Ligand-Enabled Pd(II)-Catalyzed Bromination and Iodination of C(sp3)–H Bonds. Organic Letters, 19(16), 4335-4338.

- Minisci, F., Vismara, E., & Fontana, F. (1990). Aromatic radical perfluoroalkylation reactions. Gazzetta Chimica Italiana, 120(11), 677-686.

- IBM Research. (1991, April 1). Pendent perfluoroalkyl poly(aryl ethers)

- Glória, P. M. C., et al. (2022). CHAPTER 2: Poly/Perfluorinated Alkyl Substances (PFASs) – Synthetic Methods, Properties and Applications. In Royal Society of Chemistry eBooks.

- The Animated Chemistry Textbook. (2021, October 24). Radical Addition - Alkene Reactions Part 8 of 9 - Organic Chemistry 101 [Video]. YouTube.

- Chad's Prep. (2020, December 18). 10.4 Addition of HBr and Peroxide | Organic Chemistry [Video]. YouTube.

Sources

- 1. polyflon.co.uk [polyflon.co.uk]

- 2. What is Perfuoroalkoxy Polymer? (PFA) [fluorocarbon.co.uk]

- 3. Perfluoroalkoxy alkane - Wikipedia [en.wikipedia.org]

- 4. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 5. books.rsc.org [books.rsc.org]

- 6. exfluor.com [exfluor.com]

- 7. youtube.com [youtube.com]

- 8. BJOC - Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles [beilstein-journals.org]

- 9. Radical cyclization - Wikipedia [en.wikipedia.org]

- 10. Pendent perfluoroalkyl poly(aryl ethers) for ACS Division of Polymer Chemistry Atlanta Meeting 1991 - IBM Research [research.ibm.com]